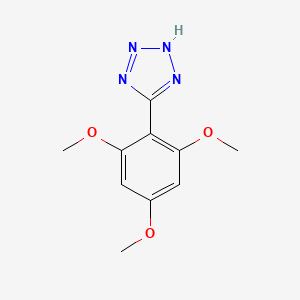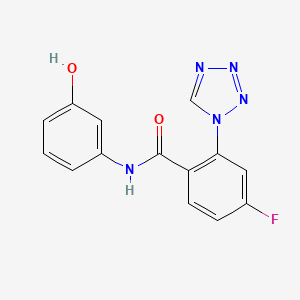
5-(2,4,6-trimethoxyphenyl)-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4,6-triméthoxyphényl)-2H-tétrazole est un composé organique caractérisé par la présence d'un cycle tétrazole lié à un groupe triméthoxyphényle. Le cycle tétrazole est un cycle à cinq chaînons contenant quatre atomes d'azote, tandis que le groupe triméthoxyphényle se compose d'un cycle benzénique substitué par trois groupes méthoxy aux positions 2, 4 et 6.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-(2,4,6-triméthoxyphényl)-2H-tétrazole implique généralement la réaction de la 2,4,6-triméthoxyphénylhydrazine avec l'azoture de sodium en milieu acide. La réaction se déroule par la formation d'une hydrazone intermédiaire, qui subit ensuite une cyclisation pour former le cycle tétrazole. Les conditions de réaction comprennent souvent l'utilisation d'un solvant tel que l'éthanol ou l'acide acétique, et la réaction est effectuée à des températures élevées pour faciliter le processus de cyclisation.
Méthodes de production industrielle
La production industrielle du 5-(2,4,6-triméthoxyphényl)-2H-tétrazole peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Ce processus impliquerait probablement l'utilisation de réacteurs automatisés et de systèmes à flux continu pour maintenir des conditions de réaction constantes et minimiser les impuretés. L'utilisation de catalyseurs et de techniques de purification avancées peut également être utilisée pour améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
5-(2,4,6-triméthoxyphényl)-2H-tétrazole peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes méthoxy peuvent être oxydés pour former des aldéhydes ou des acides carboxyliques correspondants.
Réduction : Le cycle tétrazole peut être réduit dans des conditions spécifiques pour former des dérivés partiellement ou totalement hydrogénés.
Substitution : Les groupes méthoxy peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution aromatique nucléophile.
Réactifs et conditions communs
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés en milieu acide ou basique.
Réduction : L'hydrogénation catalytique utilisant du palladium sur carbone (Pd/C) ou de l'hydrure de lithium et d'aluminium (LiAlH4) peut être utilisée.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en présence d'une base pour faciliter les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers tétrazoles substitués, aldéhydes, acides carboxyliques et dérivés hydrogénés, selon les conditions de réaction spécifiques et les réactifs utilisés.
Applications de la recherche scientifique
5-(2,4,6-triméthoxyphényl)-2H-tétrazole a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme précurseur pour synthétiser des molécules organiques plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses effets anti-inflammatoires et antioxydants.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 5-(2,4,6-triméthoxyphényl)-2H-tétrazole implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe triméthoxyphényle peut interagir avec diverses enzymes et récepteurs, modulant leur activité et conduisant à des effets biologiques. Le cycle tétrazole peut également participer à des liaisons hydrogène et à d'autres interactions, contribuant à l'activité globale du composé. Les cibles moléculaires et les voies exactes impliquées peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
5-(2,4,6-trimethoxyphenyl)-2H-tetrazole has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(2,4,6-trimethoxyphenyl)-2H-tetrazole involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The tetrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
Tris(2,4,6-triméthoxyphényl)phosphine : Une grande organophosphine triarylique ayant de fortes propriétés basiques de Lewis, utilisée comme organocatalyseur pour plusieurs types de réactions chimiques.
1,3,5-Triméthoxy-2-(2,4,6-triméthoxyphényl)benzène : Un autre dérivé hexaméthoxy ayant un schéma de substitution différent, utilisé dans diverses applications de recherche scientifique.
Unicité
5-(2,4,6-triméthoxyphényl)-2H-tétrazole est unique en raison de sa combinaison d'un cycle tétrazole et d'un groupe triméthoxyphényle, qui confère des propriétés chimiques et physiques distinctes. Cette structure unique permet des interactions spécifiques avec les cibles moléculaires et contribue à sa vaste gamme d'applications en chimie, biologie, médecine et industrie.
Propriétés
Formule moléculaire |
C10H12N4O3 |
|---|---|
Poids moléculaire |
236.23 g/mol |
Nom IUPAC |
5-(2,4,6-trimethoxyphenyl)-2H-tetrazole |
InChI |
InChI=1S/C10H12N4O3/c1-15-6-4-7(16-2)9(8(5-6)17-3)10-11-13-14-12-10/h4-5H,1-3H3,(H,11,12,13,14) |
Clé InChI |
URLLOILTSZAPRI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)C2=NNN=N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine](/img/structure/B12636114.png)
![1-Phenyl-2-[2-(thiophen-2-yl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12636119.png)


![1-Phenyl-3-({2-[(propan-2-yl)sulfanyl]ethyl}amino)but-2-en-1-one](/img/structure/B12636141.png)

![1H-Pyrazole-3-carboxamide, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N-[2-(dimethylamino)-2-methyl-1-oxopropyl]-4-methyl-](/img/structure/B12636146.png)
![Tert-butyl 2-[3-methoxypropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12636147.png)

![N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine](/img/structure/B12636158.png)
![1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid](/img/structure/B12636165.png)

![N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride](/img/structure/B12636182.png)
